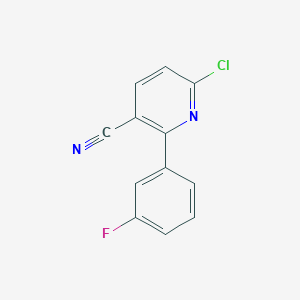
4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene
描述
4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene: is an organic compound with the molecular formula C8H3ClF6S It is characterized by the presence of both trifluoromethyl and trifluoromethylsulfanyl groups attached to a benzene ring, along with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene typically involves the introduction of trifluoromethyl and trifluoromethylsulfanyl groups onto a chlorobenzene derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylsulfanyl reagent reacts with a chlorobenzene derivative under specific conditions. The reaction may require the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate recycling of reagents and solvents to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: 4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a trifluoromethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) are used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to trifluoromethyl derivatives.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
Chemistry: 4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene is used as a building block
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism by which 4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene exerts its effects is primarily through its interaction with molecular targets . The trifluoromethyl and trifluoromethylsulfanyl groups can influence the compound’s lipophilicity and electronic properties , affecting its binding affinity to target proteins or enzymes. These interactions can modulate biological pathways and result in specific pharmacological effects.
相似化合物的比较
Parachlorobenzotrifluoride: Similar in structure but lacks the trifluoromethylsulfanyl group.
4-Chloro-2-trifluoromethylphenyl isocyanate: Contains a trifluoromethyl group but has an isocyanate functional group instead of trifluoromethylsulfanyl.
Uniqueness: 4-Chloro-2-trifluoromethyl-1-trifluoromethylsulfanyl-benzene is unique due to the presence of both trifluoromethyl and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s reactivity and stability , making it valuable for various applications in research and industry.
属性
IUPAC Name |
4-chloro-2-(trifluoromethyl)-1-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6S/c9-4-1-2-6(16-8(13,14)15)5(3-4)7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJXQFHBRXWJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetic acid](/img/structure/B3238241.png)
![1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3238254.png)












